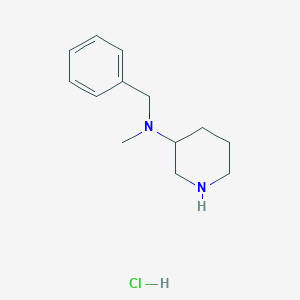

Benzyl-methyl-piperidin-3-yl-amine hydrochloride

Description

Properties

IUPAC Name |

N-benzyl-N-methylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-15(13-8-5-9-14-10-13)11-12-6-3-2-4-7-12;/h2-4,6-7,13-14H,5,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRDLZJPIRTLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Properties

Benzyl-methyl-piperidin-3-yl-amine hydrochloride has been investigated for its role as a precursor in synthesizing various biologically active compounds:

- Protein Kinase Inhibition : It has been linked to the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are known inhibitors of Janus Kinase 3 (JAK3). These compounds have potential applications in treating autoimmune diseases and cancers due to their immunosuppressive properties .

- Neuropharmacology : Research has indicated that derivatives of this compound may exhibit activity as NMDA receptor antagonists, which are relevant in treating neurodegenerative conditions like Alzheimer's disease .

Therapeutic Applications

The therapeutic implications of this compound and its derivatives include:

- Autoimmune Disorders : Compounds derived from this amine have shown promise in managing conditions such as rheumatoid arthritis and lupus due to their immunosuppressive effects .

- Neurological Disorders : Its potential as an NMDA antagonist suggests applications in treating disorders characterized by excitotoxicity, such as Alzheimer's disease and multiple sclerosis .

- Cancer Treatment : By targeting specific protein kinases involved in cancer progression, derivatives may serve as effective agents in cancer therapy, particularly for hematological malignancies .

Case Study 1: JAK3 Inhibition

A study demonstrated that pyrrolo[2,3-d]pyrimidine compounds synthesized from this compound effectively inhibited JAK3 activity. This inhibition correlated with reduced inflammatory responses in animal models of rheumatoid arthritis, highlighting the compound's therapeutic potential in autoimmune conditions.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of NMDA receptor antagonists derived from this compound. In vitro studies showed that these derivatives could prevent neuronal cell death induced by excitotoxic stimuli, suggesting their utility in neurodegenerative disease treatment.

Mechanism of Action

The mechanism by which benzyl-methyl-piperidin-3-yl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

1-Benzylpiperidin-3-amine Hydrochloride (CAS 368429-78-1)

(S)-1-Benzylpyrrolidin-3-amine Dihydrochloride (CAS 131852-54-5)

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride (CAS 477600-68-3)

- Key Difference : Dimethyl substitution introduces stereochemical complexity, favoring interactions with G-protein-coupled receptors (GPCRs).

- Applications : Investigated for antipsychotic activity via dopamine D2 receptor antagonism .

Research Findings and Analytical Data

- RP-HPLC Methods : Analogs like amitriptyline hydrochloride and dosulepin hydrochloride have been analyzed using validated RP-HPLC protocols with retention times <6 minutes and RSD <2%, suggesting applicability for quality control of piperidine derivatives .

- Stability : Solution stability studies for related compounds show >95% purity after 24 hours at 25°C, indicating robustness under standard laboratory conditions .

Biological Activity

Benzyl-methyl-piperidin-3-yl-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group, contributing to its unique biological profile. The molecular formula is , with a molecular weight of approximately 235.76 g/mol. Its structure allows for interactions with various biological targets, including enzymes and receptors.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's . This inhibition may enhance cholinergic signaling, suggesting potential therapeutic applications in cognitive disorders.

2. Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. Its structural similarity to known neuroprotective agents indicates that it could mitigate neuronal damage in various models of neurodegeneration. For instance, compounds with similar piperidine structures have shown promise in protecting against oxidative stress and apoptosis in neuronal cells.

3. Antidepressant Potential

The compound has also been explored for its potential antidepressant effects. Its mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding: The compound's affinity for neurotransmitter receptors may lead to enhanced signaling pathways associated with mood and cognition.

- Enzyme Modulation: By inhibiting AChE and BuChE, the compound increases acetylcholine levels, potentially improving synaptic transmission in cholinergic neurons .

Table 1: Summary of Biological Activities

Case Studies

- Alzheimer's Disease Models : In a study involving transgenic mouse models of Alzheimer's disease, this compound demonstrated significant improvements in cognitive function as measured by maze tests. The compound's ability to inhibit AChE was confirmed through biochemical assays, supporting its potential as a therapeutic agent .

- Depression Models : Another study assessed the antidepressant effects in rodent models subjected to chronic stress. Administration of the compound resulted in reduced depressive-like behaviors and increased levels of serotonin metabolites in the brain, indicating its efficacy in modulating mood disorders .

Chemical Reactions Analysis

Reductive Amination

This reaction involves the conversion of imines or ketones to amines under reducing conditions. For benzyl-methyl-piperidin-3-yl-amine hydrochloride, reductive amination is pivotal in synthesizing derivatives with modified substituents.

Research Findings :

-

STAB is preferred for its selectivity in asymmetric reductions, though high catalyst loading (Ruthenium/Iridium) limits scalability .

-

Titanium-mediated reductive amination avoids pyrophoric reagents, improving safety for industrial applications .

Nucleophilic Substitution

The amine group and benzyl substituent participate in nucleophilic attacks, enabling functionalization of the piperidine ring.

Research Findings :

-

Benzylation using benzyl bromide under NaH/toluene conditions is effective but poses safety risks .

-

Methylation via dimethyl sulfate achieves high regioselectivity but necessitates strict temperature control .

Oxidation Reactions

The secondary amine and benzyl group are susceptible to oxidation, forming N-oxides or ketones.

| Reagents/Conditions | Product Formed | Outcome | Reference |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) in acetic acid | Piperidine N-oxide | Enhances polarity; modulates bioactivity | |

| KMnO₄ in acidic conditions | Benzoic acid derivative (via C-H oxidation) | Degrades aromatic ring |

Research Findings :

-

N-oxidation preserves the piperidine framework while altering electronic properties.

-

Strong oxidants like KMnO₄ lead to ring-opening or decomposition, limiting utility.

Acid-Base Reactions

The hydrochloride salt undergoes neutralization or salt metathesis under basic conditions.

| Reagents/Conditions | Product Formed | Application | Reference |

|---|---|---|---|

| NaOH (aqueous) | Free base form | Facilitates further functionalization | |

| HCl gas in diethyl ether | Regeneration of hydrochloride salt | Improves crystallinity |

Research Findings :

-

Free base isolation is critical for reactions requiring non-ionic intermediates.

-

Salt formation enhances stability and solubility for pharmaceutical formulations.

Hydrolysis Reactions

The benzyl group can be cleaved under acidic or catalytic conditions.

| Reagents/Conditions | Product Formed | Selectivity | Reference |

|---|---|---|---|

| H₂/Pd-C in methanol | Piperidine-3-yl-methylamine | Quantitative debenzylation | |

| BCl₃ in CH₂Cl₂ | Demethylated amine derivative | Retains piperidine ring |

Research Findings :

-

Catalytic hydrogenation cleanly removes benzyl groups without affecting the amine .

-

Boron trichloride selectively cleaves methyl ethers, enabling access to hydroxylated analogs .

Comparative Reactivity Table

Mechanistic Insights

-

Reductive Amination : Proceeds via imine intermediate formation, followed by hydride transfer from STAB .

-

Nucleophilic Substitution : The amine’s lone pair attacks electrophilic carbons, facilitated by polar aprotic solvents .

-

Oxidation : Electron-rich benzyl groups undergo radical or polar pathways, depending on oxidant strength.

Preparation Methods

Multi-step Synthetic Routes Involving N-Benzyl-4-methylpiperidin-3-yl Intermediates

A prominent approach involves the synthesis of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine derivatives, which are subsequently converted to the hydrochloride salt. This method typically follows a multi-step sequence including acylation, quaternization, partial reduction, hydrolysis, reductive amination, and resolution stages.

Key Synthetic Steps and Conditions

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | N-acylation of 3-amino-4-methylpyridine | Acetyl chloride, acetic acid, room temperature | Forms acylated intermediate |

| 2 | Benzylation (quaternization) | Benzyl chloride, toluene, 110°C | Introduction of benzyl group |

| 3 | Partial reduction of pyridinium salt | Sodium borohydride, methanol or water, 0–5°C | Produces tetrahydropyridine intermediate |

| 4 | Hydrolysis of tetrahydropyridine | HCl and acetic acid mixture, 80–85°C | Opens ring to piperidine derivative |

| 5 | Reductive amination | Titanium(IV) tetraisopropoxide, methylamine, sodium borohydride, 0–5°C | Forms benzyl-methyl-piperidin-3-yl-amine |

| 6 | Resolution | Ditoluoyl-L-tartaric acid in methanol-water (1:1) | Enantiomeric purification to (3R,4R) isomer |

This route avoids highly hazardous reagents such as lithium aluminum hydride and pyrophoric sodium hydride, favoring safer and more economical reagents and conditions suitable for scale-up.

Advantages and Challenges

- Advantages: High overall yield, avoidance of dangerous reagents, use of inexpensive starting materials, and facile industrial scalability.

- Challenges: Multiple steps requiring careful control of temperature and pH; some stages involve organic solvent extractions and crystallizations to ensure purity.

Alternative Synthetic Approaches

Folding Condensation and Catalytic Hydrogenation

Another method employs a folding condensation process combined with asymmetric catalytic hydrogenation, starting from 3-chlorobutyraldehyde and sodium cyanide, followed by Leuckart-Wallach and Thorpe-Ziegler reactions. This approach leads to the formation of the benzyl-methyl-piperidin-3-yl-amine intermediate without the need for chiral resolution due to the asymmetric hydrogenation step.

- Key Features:

- High yield of intermediate compound VI via Thorpe-Ziegler reaction.

- Asymmetric catalytic hydrogenation provides enantiomerically enriched product.

- Total yield and purity are high with minimal byproducts.

This method is advantageous because it eliminates the need for chiral resolution, simplifying the process and improving efficiency.

Detailed Reaction Parameters and Yields

| Parameter | Details |

|---|---|

| Temperature Range | 0°C to 110°C depending on step (e.g., benzylation at 110°C; reduction at 0–5°C) |

| Reaction Times | 3–72 hours, with typical steps around 16–30 hours for completion |

| Solvents | Ethanol, toluene, methyl tertiary butyl ether, methanol, tetrahydrofuran, water |

| Reducing Agents | Sodium borohydride, sodium triacetoxyborohydride (less favored due to sensitivity) |

| Yield | Overall yields vary; improved processes report yields significantly higher than 13.6% molar (prior art) |

| Purification | Crystallization from methyl tertiary butyl ether, aqueous extractions, drying over sodium sulfate |

These parameters underscore the balance between reaction efficiency and operational safety, emphasizing mild conditions and common solvents to facilitate industrial application.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Multi-step acylation, benzylation, reduction, hydrolysis, reductive amination, resolution | Uses acetyl chloride, benzyl chloride, sodium borohydride, Ti(IV) tetraisopropoxide, tartaric acid salts | Safe reagents, high yield, scalable | Multi-step complexity, solvent-intensive |

| Folding condensation + asymmetric catalytic hydrogenation | Thorpe-Ziegler reaction, asymmetric hydrogenation | High enantiomeric purity without resolution, high yield | Requires chiral catalysts, specialized hydrogenation |

| Epoxidation and ring-opening | Epoxidation with m-CPBA, azide ring-opening, Staudinger reduction | Alternative routes for related intermediates | More steps, not direct to hydrochloride salt |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.